molecular formula C13H12F5NO B2971940 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2309711-69-9

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Numéro de catalogue B2971940
Numéro CAS: 2309711-69-9
Poids moléculaire: 293.237
Clé InChI: WYEOGOWEQZJWPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone selectively targets mutant EGFR, which is commonly found in NSCLC. It irreversibly inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain, preventing downstream signaling and cell proliferation. Unlike other TKIs, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone does not inhibit wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR mutations. It also inhibits tumor growth and metastasis in preclinical models. In clinical trials, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has demonstrated a favorable safety profile, with fewer adverse events compared to other TKIs.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several advantages for laboratory experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its low toxicity. However, its high cost and limited availability may be a limitation for some researchers.

Orientations Futures

Future research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could focus on several areas, including:
1. Development of resistance mechanisms and strategies to overcome them
2. Identification of biomarkers for patient selection and treatment response prediction
3. Combination with other therapies to improve treatment outcomes
4. Optimization of dosing and administration schedules to maximize efficacy and minimize toxicity
5. Exploration of its potential in other cancer types with EGFR mutations.

Méthodes De Synthèse

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves several steps, including the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(3-(difluoromethyl)azetidin-1-yl)ethanone in the presence of a base to yield the final product.

Applications De Recherche Scientifique

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been extensively studied for its efficacy in treating NSCLC, particularly in patients with EGFR mutations. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival compared to other TKIs. 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Propriétés

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOGOWEQZJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.